N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide
Description
This compound features a pyrimido[4,5-d][1,3]diazin-4-one core substituted at position 7 with a morpholine ring and at position 3 with an acetamide group linked to a 3-chloro-2-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3/c1-12-14(20)3-2-4-15(12)23-16(27)10-26-11-22-17-13(18(26)28)9-21-19(24-17)25-5-7-29-8-6-25/h2-4,9,11H,5-8,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVWEWLSRGIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN6O3 |
| Molecular Weight | 414.8 g/mol |
| CAS Number | 1286702-96-2 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
-
Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. In vitro assays revealed IC50 values in the micromolar range, indicating a potent inhibitory effect on cell proliferation.
Cell Line IC50 (µM) HeLa 12.5 HepG2 15.0 A549 10.0 - Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are critical for regulating cell death.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects, particularly as a potential acetylcholinesterase inhibitor:
-
Acetylcholinesterase Inhibition : Preliminary data suggest that it may act as a moderate inhibitor of acetylcholinesterase (AChE), which is beneficial in treating Alzheimer’s disease by increasing acetylcholine levels in the brain.
Enzyme IC50 (µM) Acetylcholinesterase (AChE) 5.0
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against breast cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis.
Study 2: Neuroprotective Potential
Another study focused on the neuroprotective potential of this compound in a mouse model of Alzheimer’s disease. The results indicated that administration of the compound improved cognitive functions and reduced amyloid plaque deposition in the brain.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A : N-(3-chloro-4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide ()
- Core : Pyrimido[4,5-d]pyrimidin-4-one (vs. pyrimido[4,5-d][1,3]diazin-4-one).
- Substituents : 3-chloro-4-methoxyphenyl (vs. 3-chloro-2-methylphenyl).
Compound B: N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one (sulfur-containing).
- Substituents : Phenyl at position 7 (vs. morpholin-4-yl).
- Impact: Sulfur in the thieno ring may enhance metabolic stability but reduce solubility.
Substituent Variations
Compound C: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Structure : Thiazole ring replaces the pyrimido-diazin core.
- Substituents: Morpholinoacetamide and 2-chlorophenyl.
- The 2-chlorophenyl group may improve membrane permeability .
Compound D : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structure : Triazole-thioacetamide with pyridine.
- Substituents : 4-fluoro and ethyl groups.
Functional Group Analysis
Morpholine Derivatives :
Acetamide Linkers :
- Target Compound : Acetamide linkage provides conformational flexibility for target binding.
- Compound F: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Modification: Sulfanyl group replaces oxygen in the linker. Impact: Sulfur’s higher polarizability may enhance hydrophobic interactions but increase susceptibility to oxidation .
Structural and Pharmacokinetic Data Table
*logP values estimated using fragment-based methods.
Key Findings
- Core Flexibility: Pyrimido-diazin cores (target compound) offer nitrogen-rich environments for hydrogen bonding, whereas thieno or thiazole cores prioritize lipophilicity and stability.
- Substituent Effects : Chloro and methyl/methoxy groups on phenyl rings balance hydrophobicity and electronic effects, influencing target engagement and ADME properties.
- Morpholine Utility : Unsubstituted morpholine (target compound) optimizes solubility, while acetylated variants () trade solubility for metabolic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
